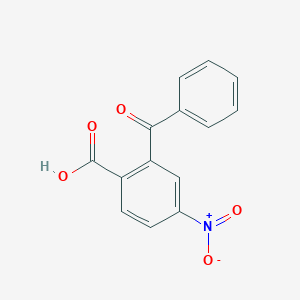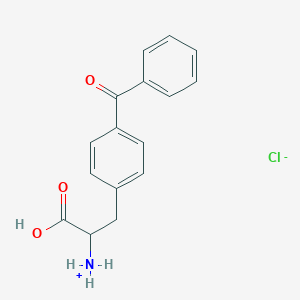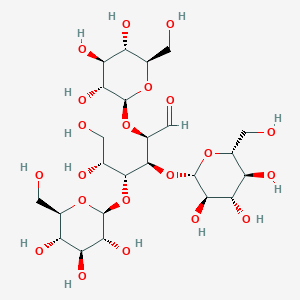
Cellopentaose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cellopentaose is a penta oligosaccharide of cellulose . It is a 5-glucose cellulodextrin derived from cellulose degradation . It is used by cellulosic bacteria as a source of energy . Cellopentaose may be used to help identify, differentiate, and characterize oligosaccharide metabolizing enzymes such as endoglucanases and β-glucosidase .
Synthesis Analysis
Cellopentaose is synthesized by certain enzymes. For instance, the cellobiose phosphorylase (CBP) from Cellulomonas uda and the cellodextrin phosphorylase (CDP) from Clostridium cellulosi have been evaluated as biocatalysts, starting from cellobiose and α- d -glucose 1-phosphate as acceptor and donor substrate, respectively .
Molecular Structure Analysis
The molecular formula of Cellopentaose is C30H52O26 . Its molecular weight is 828.72 . The structure of Cellopentaose is defined by 24 stereocentres .
Chemical Reactions Analysis
Cellopentaose is acted upon by certain enzymes such as endoglucanases . The enzyme depicted exceptionally high activity towards cello-oligosaccharides such as cellotriose and cellopentaose .
Physical And Chemical Properties Analysis
Cellopentaose is a synthetic (organic) compound . It is available in powder form and should be stored at a temperature of −20°C .
Applications De Recherche Scientifique
Prebiotic Potential
Cellopentaose has been shown to stimulate the growth of beneficial gut bacteria . This makes it a potential prebiotic, a type of dietary fiber that feeds the friendly bacteria in your gut . This can help the gut bacteria produce nutrients for your body, which may lead to improved gut health .
Food Industry Applications
Cellopentaose and other cellodextrins are non-digestible oligosaccharides that have attracted interest from the food industry as potential prebiotics . They are typically produced through the partial hydrolysis of cellulose, resulting in a complex mixture of oligosaccharides .
Enzymatic Assays
Cellopentaose is often used as a substrate in enzymatic assays to study the activity of cellulose-degrading enzymes, such as cellulases . This can help researchers understand how these enzymes work and how they can be used in various applications, such as biofuel production .
Biotechnological Applications
Cellopentaose can be used in the defined synthesis of cellotriose, a potent prebiotic in the mixture of cellodextrins . The cellobiose phosphorylase (CBP) from Cellulomonas uda and the cellodextrin phosphorylase (CDP) from Clostridium cellulosi were evaluated as biocatalysts, starting from cellobiose and α- d -glucose 1-phosphate as acceptor and donor substrate, respectively .
Microbiology Research
Cellopentaose has been found to induce the genes encoding cellobiohydrolases in the Basidiomycete Phanerochaete chrysosporium . This suggests that cellopentaose and other cellooligosaccharides could be natural inducers of these genes, which could have implications for the study of cellulose degradation .
Stability Studies
Cellopentaose has been used in stability studies of enzymes. For instance, ThermalFluor studies indicate that NcCel45A, an enzyme that degrades cellopentaose, displays excellent stability at elevated temperatures up to 70 °C and pHs ranging from 5 to 9 .
Mécanisme D'action
Target of Action
Cellopentaose, a penta oligosaccharide of cellulose , primarily targets enzymes known as endoglucanases and cellobiohydrolases . These enzymes, particularly those belonging to the glycoside hydrolase family 6 (GH6) and glycoside hydrolase family 9 (GH9), play a crucial role in the degradation of cellulose . They cleave the β-1,4-glycosidic linkages in cellulose, thereby breaking down the cellulose chains into cellooligosaccharides .
Mode of Action
Cellopentaose interacts with its target enzymes in a specific manner. For instance, GH6 cellobiohydrolase from Paenibacillus curdlanolyticus B-6 exhibits high substrate specificity towards cellopentaose . This enzyme acts as an exo-type cellobiohydrolase, hydrolyzing cellobiose and cellooligosaccharides of higher degree of polymerization by cleaving the β-1,4 glycosidic linkages . The enzyme prefers to hydrolyze cellopentaose, suggesting that cellopentaose is the minimal length substrate for this enzyme .
Biochemical Pathways
The action of cellopentaose on its target enzymes affects the biochemical pathways involved in cellulose degradation. In anaerobic cellulolytic microorganisms, the action of several cellulases releases cellobiose and longer cellodextrins, which are imported and further degraded in the cytosol to fuel the cells . The degradation of cellopentaose by the target enzymes contributes to this process, facilitating the breakdown of cellulose and the production of energy.
Pharmacokinetics
For example, NcCel45A, an endoglucanase from Neurospora crassa OR74A, displays excellent stability at elevated temperatures up to 70 °C and pHs ranging from 5 to 9 . This suggests that the enzymes interacting with cellopentaose may have robust pharmacokinetic properties that could impact the bioavailability of cellopentaose.
Result of Action
The action of cellopentaose results in the hydrolysis of cellulose, leading to the production of shorter cellooligosaccharides and cellobiose . This process contributes to the degradation of cellulose, facilitating the release of glucose units that can be used for energy production .
Action Environment
The action of cellopentaose and its target enzymes can be influenced by various environmental factors. For instance, the activity of NcCel45A, an enzyme that interacts with cellopentaose, is most active at pH 6.0 and 60 °C . Moreover, this enzyme is uniquely resistant to a wide range of organic solvents , suggesting that the action of cellopentaose may be stable across a variety of environmental conditions.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cellopentaose involves the enzymatic hydrolysis of cellulose using cellulases.", "Starting Materials": [ "Cellulose", "Cellulases" ], "Reaction": [ "Cellulose is first pretreated to remove impurities and increase accessibility of the cellulose fibers.", "Cellulases are then added to the pretreated cellulose to break down the cellulose into smaller sugar units.", "The resulting mixture is then purified and the Cellopentaose is isolated using chromatography techniques." ] } | |
Numéro CAS |
2240-27-9 |
Nom du produit |
Cellopentaose |
Formule moléculaire |
C₃₀H₅₂O₂₆ |
Poids moléculaire |
666.6 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal |
InChI |
InChI=1S/C24H42O21/c25-1-6(30)20(44-23-18(38)15(35)12(32)8(3-27)41-23)21(45-24-19(39)16(36)13(33)9(4-28)42-24)10(5-29)43-22-17(37)14(34)11(31)7(2-26)40-22/h5-28,30-39H,1-4H2/t6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16+,17-,18-,19-,20-,21-,22+,23+,24+/m1/s1 |
Clé InChI |
MUIAGSYGABVSAA-XHFFWFORSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O |
Synonymes |
O-β-D-Glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-D-glucose; (Glc1-b-4)4-D-Glc; |
Origine du produit |
United States |
Q & A
Q1: How does cellopentaose interact with carbohydrate-binding domains (CBDs)?
A1: Cellopentaose binds to CBDs, particularly those from cellulase enzymes, through a combination of hydrogen bonding and van der Waals interactions. The binding occurs along a cleft on the surface of the CBD, which typically accommodates around five glucopyranosyl units. [, , , ] This interaction plays a crucial role in the ability of cellulases to bind to and degrade cellulose.
Q2: Does cellopentaose binding affect the stability of CBDs?
A2: Yes, binding of cellopentaose to CBDs, such as CBDN1 from Cellulomonas fimi, enhances their thermal stability. [] This increased stability is attributed to the ligand binding shifting the unfolding equilibrium towards the native state of the protein.
Q3: What is the significance of cellopentaose being a hydrolysis product of larger cellulose molecules?
A3: Cellopentaose acts as an intermediate product during the enzymatic breakdown of cellulose. [, , , , , ] Understanding its production and further hydrolysis by enzymes like β-glucosidases is crucial for optimizing cellulose degradation for biofuel production.
Q4: What is the molecular formula and weight of cellopentaose?
A4: The molecular formula of cellopentaose is C30H52O26. Its molecular weight is 828.72 g/mol.
Q5: What spectroscopic techniques are used to characterize cellopentaose?
A5: NMR spectroscopy, including 1H-1H COSY and 13C-1H HSQC, is commonly employed to assign the structure and study the configuration of cellopentaose in solution. X-ray photoelectron spectroscopy (XPS) can provide information about the chemical environment of carbon and oxygen atoms within the cellopentaose molecule. []
Q6: How does cellopentaose behave in aqueous solutions?
A6: Cellopentaose exhibits varying configurations of α- and β-anomers at the reducing end (C1) in aqueous solutions. As the degree of polymerization increases in cellooligosaccharides, the β-form becomes more prevalent. []
Q7: How do enzymes like β-glucosidases act on cellopentaose?
A7: β-Glucosidases, such as those from Trichoderma reesei and Candida peltata, hydrolyze cellopentaose by cleaving the β-1,4-glycosidic bonds. This process typically yields glucose and smaller cellooligosaccharides, ultimately contributing to the complete breakdown of cellulose. [, , ]
Q8: Can cellopentaose be used as a substrate for enzymatic synthesis?
A8: Yes, cellopentaose can serve as a substrate for certain glycosyltransferases, like xylosyltransferases from Arabidopsis thaliana. [] These enzymes can add xylosyl residues to cellopentaose, leading to the formation of more complex carbohydrates like xyloglucan.
Q9: How is computational chemistry used to study cellopentaose and related enzymes?
A9: Molecular docking simulations are used to predict the binding modes and interactions of cellopentaose with enzymes like β-glucosidase B from Paenibacillus polymyxa. [] These insights help in understanding the substrate specificity and catalytic mechanism of these enzymes.
Q10: How does the chain length of cellooligosaccharides affect their binding to CBDs?
A10: Studies have shown that binding affinity to CBDs generally increases with the degree of polymerization of cellooligosaccharides. [] For example, cellohexaose exhibits a higher binding affinity compared to cellopentaose. This suggests that a longer carbohydrate chain allows for more extensive interactions with the binding cleft of the CBD.
Q11: What is the effect of modifying specific amino acid residues in enzymes that interact with cellopentaose?
A11: Mutating specific amino acid residues within the active site of enzymes, such as those involved in substrate binding or catalysis, can significantly impact their activity towards cellopentaose. [] For instance, mutations in the substrate binding cleft of a rice β-glucosidase glycosynthase affected its ability to synthesize long p-nitrophenyl (pNP)-cellooligosaccharides.
Q12: How is cellopentaose typically separated and purified from complex mixtures?
A12: Several techniques are employed for cellopentaose purification, including:
- Size-exclusion chromatography: Bio-Gel P-2 columns are commonly used to separate cellopentaose based on its molecular size. []
- Polyacrylamide gel chromatography: This method allows for the preparative separation of high-purity cellopentaose. []
- Preparative silica column chromatography: This method provides efficient separation of cellopentaose from other cellooligosaccharides. []
Q13: What methods are used to detect and quantify cellopentaose?
A13: Common detection and quantification methods include:
- High-performance liquid chromatography (HPLC): HPLC is widely used to analyze the products of cellopentaose hydrolysis by enzymes. [, ]
- Fluorophore-assisted carbohydrate electrophoresis (FACE): FACE offers a sensitive method for the qualitative analysis of cellopentaose. []
- Electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS): This technique allows for the accurate determination of the molecular weight of cellopentaose. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





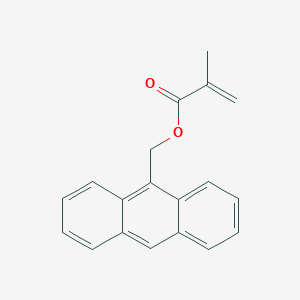
![2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline](/img/structure/B43431.png)
![2-Azido-3-methylimidazo[4,5-f]quinoline](/img/structure/B43432.png)
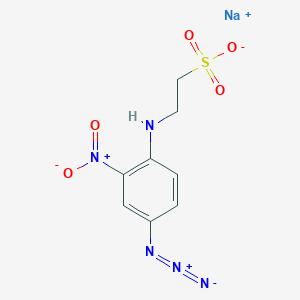
![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43437.png)
![N-[1,3-bis[[(2R,3R,4R,5S)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy]propan-2-yl]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide](/img/structure/B43440.png)
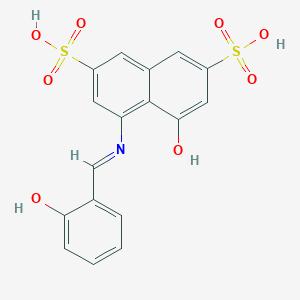

![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide](/img/structure/B43447.png)

